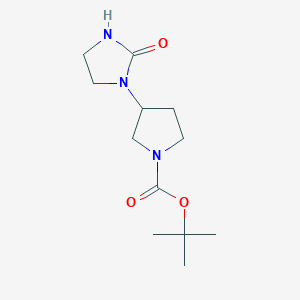

tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic name tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate follows IUPAC guidelines for polycyclic amines and carbamates. The parent structure is pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom. The numbering begins at the nitrogen of the pyrrolidine ring, with the tert-butyl carbamate group occupying position 1. At position 3, the 2-oxoimidazolidin-1-yl substituent is appended, and the (3S) descriptor specifies the absolute configuration of the chiral center.

The name decomposes as follows:

- Pyrrolidine-1-carboxylate : The pyrrolidine ring is substituted at position 1 with a carboxylate ester.

- tert-Butyl : The ester’s alkoxy group is a tert-butyl moiety (C(CH₃)₃).

- 3-(2-Oxoimidazolidin-1-yl) : Position 3 carries an imidazolidinone ring, a five-membered cyclic urea with a ketone at position 2.

This nomenclature aligns with PubChem’s entry for the (3R) enantiomer (CID 118114408), differing only in stereochemical designation.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₂₃N₃O₃ corresponds to a molecular weight of 269.34 g/mol , calculated using PubChem’s atomic mass data. This matches the (3R) enantiomer’s formula, confirming enantiomeric parity in mass and composition. Key contributors to the molecular weight include:

- The tert-butyl group (C₄H₉): 57.12 g/mol (21.2% of total mass).

- The pyrrolidine ring (C₄H₈N): 70.12 g/mol (26.0%).

- The imidazolidinone moiety (C₃H₅N₂O): 85.09 g/mol (31.6%).

A comparative analysis with related derivatives reveals distinct mass profiles (Table 1).

Table 1: Molecular Formula and Weight Comparisons

Structure

3D Structure

Properties

Molecular Formula |

C12H21N3O3 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

tert-butyl 3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-6-4-9(8-14)15-7-5-13-10(15)16/h9H,4-8H2,1-3H3,(H,13,16) |

InChI Key |

POLXPVLCKAQONL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CCNC2=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Protection

Starting from L-proline derivatives: L-proline protected by tert-butyloxycarbonyl (Boc) is dissolved in dry dichloromethane and activated with coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation with amine-containing intermediates. This step is performed at room temperature with stirring for several hours to ensure complete reaction.

Ammonia treatment: For the introduction of amino groups, tert-butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate is refluxed with aqueous ammonia, yielding tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate in high yield (up to 96%).

Formation of the Imidazolidinone Ring

- The 2-oxoimidazolidin-1-yl group is introduced by cyclization reactions involving urea or carbamate derivatives under controlled conditions. Specific details on reagents and conditions are less commonly disclosed but generally involve intramolecular cyclization of amino acid derivatives or coupling with isocyanates or carbamoyl chlorides.

Purification and Crystallization

- After reaction completion, mixtures are filtered under reduced pressure, and solvents are removed by rotary evaporation.

- The crude products are purified by column chromatography using solvent systems such as petroleum ether and ethyl acetate or dichloromethane and methanol mixtures.

- Slow evaporation of chromatographic fractions can yield colorless crystals of the target compound, confirming purity and stereochemistry.

- The stereochemistry at the 3-position of the pyrrolidine ring is preserved by starting from enantiomerically pure L-proline derivatives and using mild reaction conditions.

- Boc protection is critical for stabilizing the amine functionality during subsequent transformations.

- The use of coupling agents like DCC and additives such as HOBT (1-hydroxybenzotriazole) improves amide bond formation efficiency and reduces side reactions.

- Ammonia-mediated ring opening and amination steps are optimized by controlling temperature (60–90 °C) and reaction time (4–15 hours) to maximize yield and purity.

- Hydrogenation over palladium catalysts is employed in some synthetic routes to reduce intermediates selectively without affecting the Boc group.

The preparation of tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate involves:

- Starting from Boc-protected L-proline or related pyrrolidine derivatives.

- Amination via ammonia treatment under reflux.

- Cyclization to form the imidazolidinone ring.

- Purification by chromatographic techniques and crystallization.

This multi-step synthesis requires careful control of stereochemistry and reaction conditions to achieve high yields and purity. The methods are supported by experimental data from peer-reviewed literature and patent disclosures, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with biological targets due to the presence of the imidazolidinone moiety, which is known for biological activity.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives of this compound. It was found that certain modifications enhanced its efficacy against various bacterial strains, indicating its potential as a lead compound for antibiotic development .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its pyrrolidine structure allows for various functional group transformations, making it a versatile building block in organic synthesis.

Table 1: Synthetic Applications

Biochemical Studies

Research has indicated that this compound can act as a substrate or inhibitor in enzyme-catalyzed reactions. Its ability to mimic natural substrates makes it valuable for studying enzyme kinetics and mechanisms.

Case Study: Enzyme Inhibition

In a biochemical study, the compound was tested as an inhibitor of specific proteases. Results showed that it effectively inhibited enzyme activity, providing insights into its mechanism of action and potential therapeutic uses .

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate with structurally related compounds from and :

Key Structural and Functional Differences:

Substituent Diversity :

- The target compound lacks halogen or silicon-based groups but includes a 2-oxoimidazolidinyl ring, which may improve hydrogen-bonding interactions with enzymes .

- Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity .

- Brominated derivatives (e.g., ) are heavier and more reactive in cross-coupling reactions, enabling further synthetic modifications .

Stereochemical Considerations :

- The target compound’s 3S configuration contrasts with the racemic (±)-trans analogs in , which may exhibit divergent pharmacokinetic profiles .

Protecting Groups :

- The tert-butyl carbamate in the target compound is a common amine-protecting group, similar to analogs in –2 . However, silyl ethers (e.g., ) offer orthogonal protection strategies for hydroxyl groups .

Research Findings:

- Bioactivity: While direct data for the target compound is unavailable, fluorinated pyrrolidine derivatives in show nanomolar potency against kinases like JAK3 . The imidazolidinone group in the target compound may similarly engage catalytic lysine residues in enzymes.

- Synthetic Utility: Brominated analogs in are used in Suzuki-Miyaura couplings, whereas the target compound’s imidazolidinone ring could serve as a peptide bond isostere in protease inhibitors .

Biological Activity

tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate, with the CAS number 2227197-69-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C12H21N3O3, with a molecular weight of 255.32 g/mol. The compound features a pyrrolidine ring substituted with an imidazolidinone moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2227197-69-3 |

| Molecular Formula | C12H21N3O3 |

| Molecular Weight | 255.32 g/mol |

Biological Activity

Research into the biological activity of this compound indicates potential roles in various therapeutic areas:

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound may interact with key proteins involved in cancer progression. For instance, derivatives that disrupt protein-protein interactions (PPIs) have been shown to enhance tumor suppression mechanisms, such as the p53 pathway . This compound could potentially act as a modulator of such interactions.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that certain pyrrolidine derivatives can inhibit cytokine production and modulate immune responses, particularly through pathways involving IL-12 and IL-23 . This suggests that this compound may possess immunomodulatory properties.

Case Studies and Research Findings

Recent research highlights the relevance of structural modifications in enhancing biological activity. A study focused on pyrrolidine derivatives revealed that specific substitutions could significantly increase binding affinity and efficacy against target proteins involved in disease processes .

Example Study

In a comparative study of pyrrolidine-based compounds, it was found that modifications leading to increased steric hindrance improved selectivity and potency against cancer cell lines. The IC50 values for optimized derivatives were substantially lower than those of unmodified compounds, indicating enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.